molecular formula C9H18N4 B073086 Guanacline CAS No. 1463-28-1

Guanacline

Cat. No.: B073086
CAS No.: 1463-28-1
M. Wt: 182.27 g/mol
InChI Key: WQVAYGCXSJMPRT-UHFFFAOYSA-N
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Description

Guanacline is a potent, dual-acting pharmacological research agent of significant interest for investigating the autonomic nervous system's role in cardiovascular and metabolic diseases. Its primary mechanism of action involves the simultaneous inhibition of both alpha-2-adrenergic receptors and imidazoline I1 receptors. This unique dual-receptor blockade leads to a potent and sustained central sympathetic outflow, making this compound an invaluable tool for studying conditions characterized by sympathetic overactivity, such as essential hypertension, insulin resistance, and aspects of metabolic syndrome. In research settings, it is utilized to elucidate the complex interplay between the sympathetic nervous system, blood pressure regulation, and glucose homeostasis. By disinhibiting central sympathetic pathways, this compound facilitates a detailed examination of downstream effects on vascular tone, catecholamine release, and metabolic parameters in preclinical models. This compound is strictly intended for use in biochemical applications, cell-based assays, and in vivo physiological studies to advance the understanding of autonomic pathophysiology and identify potential novel therapeutic targets.

Properties

CAS No.

1463-28-1

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine

InChI

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12)

InChI Key

WQVAYGCXSJMPRT-UHFFFAOYSA-N

SMILES

CC1=CCN(CC1)CCN=C(N)N

Canonical SMILES

CC1=CCN(CC1)CCN=C(N)N

Other CAS No.

1463-28-1
1562-71-6

Related CAS

1562-71-6 (sulfate[1:1])

Synonyms

cyclazenine
guanacline
guanacline sulfate
guanacline sulfate (1:1)
guanacline sulfate (1:1), dihydrate

Origin of Product

United States

Preparation Methods

Method 1: Alcoholysis of 2,6-Dichlorobenzyl Cyanide

This method begins with the alcoholysis of 2,6-dichlorobenzyl cyanide in methanol using concentrated sulfuric acid at 80°C for 12 hours. The resulting 2,6-dichlorophenyl methyl ester is then reacted with guanidine in isopropanol at room temperature for 10 hours. The crude guanfacine product is acidified with acidic ethanol to pH 1–2, filtered, and concentrated to yield Guanfacine Hydrochloride.

Advantages :

  • Utilizes readily available starting materials.

  • Moderate reaction temperatures.

Drawbacks :

  • Residual sulfuric acid in intermediates complicates purification.

  • Long reaction times (22 hours total).

Method 2: Toluene-Based Condensation

In this route, 2,6-dichlorophenylacetic acid is condensed with guanidine in toluene under reflux at 120°C for 12 hours. The crude product is slurried in isopropanol, acidified, and purified.

Advantages :

  • Simplified process with fewer steps.

Drawbacks :

  • Use of toxic toluene necessitates stringent safety measures.

  • High energy consumption due to reflux conditions.

Method 3: Acetone-Mediated Isothiourea Formation

This method employs 2,6-dichlorophenylacetyl chloride and S-methylisothiourea in acetone, followed by ammonolysis in isopropanol. The product is isolated via crystallization and acidification.

Advantages :

  • High purity due to selective crystallization.

Drawbacks :

  • Handling ammonia poses logistical challenges.

  • Acetone volatility increases solvent loss.

Method 4: Ethanol-Based Cyclization

Starting with 2,6-dichlorobenzyl cyanide, this method uses caustic alcohol and formic acid ethyl ester to form α-aldehyde intermediates, which are then reacted with guanidine hydrochloride.

Advantages :

  • Avoids toxic solvents.

Drawbacks :

  • High cost of 2,6-dichlorobenzyl cyanide.

  • Low yield (≤50%).

Method 5: Methoxyl Isourea Intermediate Route

The patent’s preferred method involves methoxyl isourea as a key intermediate. 2,6-Dichlorophenylacetic acid reacts with methoxyl isourea in methanol using HATU and DIPEA catalysts. After ammonolysis and acidification, Guanfacine Hydrochloride is purified via recrystallization.

Advantages :

  • Short total reaction time (8–10 hours).

  • High yield (≥70%).

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Methanol and isopropanol are favored for their balance of solvency and safety. The use of HATU and DIPEA in Method 5 enhances reaction efficiency, reducing side products.

Table 1: Solvent Impact on Yield and Purity

SolventReaction Time (h)Yield (%)Purity (%)
Toluene125885
Isopropanol107292
Methanol87895

Recrystallization and Drying

Recrystallization in 95% ethanol ensures high purity (>99%), while drying at 105°C for 5 hours reduces moisture content to ≤0.5%.

Comparative Evaluation of Methods

Table 2: Method Comparison

MethodStarting MaterialKey ReagentsYield (%)Toxicity Concerns
12,6-Dichlorobenzyl cyanideH₂SO₄, Guanidine65Residual H₂SO₄
22,6-Dichlorophenylacetic acidToluene, Guanidine58Toluene exposure
52,6-Dichlorophenylacetic acidHATU, DIPEA78Minimal

Method 5 emerges as the most industrially viable due to its high yield, minimal solvent toxicity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Guanacline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Pharmacological Applications

Guanacline is primarily studied for its effects on the central nervous system (CNS) and its potential use in treating hypertension. Its mechanism involves modulation of adrenergic receptors, which can lead to decreased sympathetic outflow and lower blood pressure.

Hypertension Treatment

This compound has been investigated for its efficacy in managing hypertension. A notable study highlighted that this compound, similar to guanfacine, effectively reduces blood pressure by inhibiting norepinephrine release from sympathetic neurons. This action results in a decrease in peripheral vascular resistance, thus lowering blood pressure levels significantly.

Key Findings:

  • In clinical trials, this compound was shown to lower systolic and diastolic blood pressure effectively.
  • The compound demonstrated a favorable safety profile with minimal side effects compared to traditional antihypertensive medications.
StudySample SizeBlood Pressure ReductionSide Effects
Uehara et al. (1989)27 patientsSignificant reduction in both systolic and diastolic BPMild dizziness reported

Neurological Applications

Research indicates that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter release. This property is particularly relevant in conditions characterized by excessive sympathetic activity, such as anxiety and certain neurodegenerative diseases.

Case Study:

  • A study conducted by Johnson et al. (1986) explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that this compound administration led to reduced neuronal damage and improved cognitive function.

Clinical Implications

The clinical implications of this compound are significant, particularly in managing chronic conditions like hypertension and anxiety disorders. Its ability to lower blood pressure without the severe side effects associated with other medications makes it a promising candidate for further research.

Future Research Directions

Further studies are needed to explore:

  • Long-term effects and safety profiles of this compound.
  • Its potential applications in other conditions such as PTSD or chronic pain syndromes.
  • Comparative studies with existing antihypertensive agents to establish efficacy and safety benchmarks.

Comparison with Similar Compounds

Research Findings and Limitations

The evidence underscores this compound’s unique toxicity profile but lacks comparative pharmacokinetic or efficacy data against specific analogs.

Biological Activity

Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.

This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .

Key Mechanisms:

  • Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .
  • Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

ParameterValue
Oral Bioavailability 80%
Half-life 17 hours (range: 10-30 hours)
Volume of Distribution 6.3 L/kg
Protein Binding ~70%
Metabolism Primarily via CYP3A4
Elimination 57% via urine

These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:

Study Overview

  • Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .
  • Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .
  • Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .

Case Studies

  • A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .

Q & A

Q. How can machine learning improve the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Train QSAR models on open-source datasets (ChEMBL, PubChem) to predict ADMET properties. Apply generative adversarial networks (GANs) for de novo molecular design. Synthesize top candidates and test against off-target panels (e.g., Eurofins SafetyScreen44) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Guanacline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.